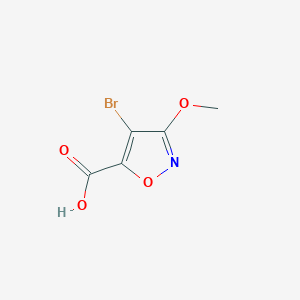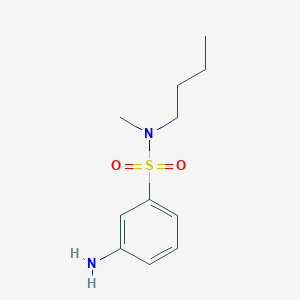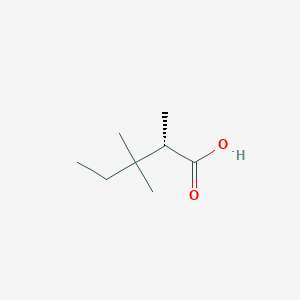
N-((5-((2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(Trifluormethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s systematic name is quite a mouthful, but let’s dissect it step by step. It belongs to the class of trifluoromethyl ketones (TFMKs) , which are valuable synthetic targets and intermediates in medicinal chemistry . The compound’s structure combines several functional groups, including thiadiazole , triazole , and benzamide moieties.
Synthesis Analysis
The synthesis of this compound likely involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the thiadiazole ring, and the attachment of the benzamide moiety. Researchers may employ various methods, such as visible-light-promoted S-trifluoromethylation or other synthetic routes . Detailed experimental procedures and reaction conditions would be essential for a thorough synthesis analysis.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung enthält eine Schwefelatomsubstitution, die ihre Fähigkeit, Adenosinreste in Nukleinsäurevorlagen ohne die Notwendigkeit eines Polymeraseenzyms zu kopieren, deutlich verbessert .
- Es aktiviert p-Tolylthioglykosid-Donoren bei Raumtemperatur und ermöglicht effiziente Glykosylierungsreaktionen mit verschiedenen alkoholischen Akzeptoren .
Nucleinsäurechemie und nicht-enzymatische Templatkopie
Glykosylierungsreaktionen
S-Trifluormethylierung von Thiophenolen
Eigenschaften
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O2S3/c1-3-37-23-33-31-21(39-23)29-19(35)13-38-22-32-30-18(12-28-20(36)15-7-4-6-14(2)10-15)34(22)17-9-5-8-16(11-17)24(25,26)27/h4-11H,3,12-13H2,1-2H3,(H,28,36)(H,29,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDPQLANBJFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)











